Artemetin Exhibits Superior Antiproliferative Potency in HepG2 Cells Compared to Vitexicarpin and Penduletin
In a direct head-to-head comparison, Artemetin demonstrated significantly higher antiproliferative activity against human hepatocellular carcinoma (HepG2) cells than its co-isolated structural analogs, vitexicarpin and penduletin. The study quantified cell viability using a standard MTT assay, establishing clear IC50 values for all three compounds under identical experimental conditions [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.3 µM |
| Comparator Or Baseline | Vitexicarpin: 23.9 µM; Penduletin: 5.6 µM |
| Quantified Difference | Artemetin is 10.4-fold more potent than vitexicarpin and 2.4-fold more potent than penduletin against HepG2 cells. |
| Conditions | MTT cell viability assay using human HepG2 (liver cancer) cell line, 48-hour incubation. |
Why This Matters
This substantial potency advantage against a key liver cancer model provides a clear scientific rationale for selecting Artemetin over vitexicarpin or penduletin for hepatocellular carcinoma research and compound library procurement.
- [1] Azhar Ul H, et al. (2022) In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo. Saudi Pharmaceutical Journal, 30(9):1301-1314. View Source
